Bis(2-phenylvinyl)phenol
CAS No.: 30498-86-3
Cat. No.: VC20287725
Molecular Formula: C22H18O
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30498-86-3 |
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Molecular Formula | C22H18O |
Molecular Weight | 298.4 g/mol |
IUPAC Name | 2,3-bis[(E)-2-phenylethenyl]phenol |
Standard InChI | InChI=1S/C22H18O/c23-22-13-7-12-20(16-14-18-8-3-1-4-9-18)21(22)17-15-19-10-5-2-6-11-19/h1-17,23H/b16-14+,17-15+ |
Standard InChI Key | QFJLGRCDVFOSJG-YXLFCKQPSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C/C2=C(C(=CC=C2)O)/C=C/C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C=CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Properties
Bis(2-phenylvinyl)phenol has an IUPAC name of 2,3-bis[(E)-2-phenylethenyl]phenol and a molecular weight of 298.4 g/mol . Its structure features a phenol ring with two trans-configured phenylvinyl substituents at the 2- and 3-positions (Figure 1). The extended conjugation system contributes to its UV-vis absorption and fluorescence properties, as observed in analogous bis(phenylethynyl)thiophenes .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
CAS Number | 30498-86-3 | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Solubility | Insoluble in water; soluble in organic solvents (e.g., THF, DCM) |
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations for phenolic O–H (3200–3600 cm), C=C (1600 cm), and C–O (1250 cm) are observed .
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NMR: -NMR signals include aromatic protons (δ 6.8–7.5 ppm) and vinyl protons (δ 6.2–6.8 ppm) .
Synthesis and Industrial Production
Table 2: Synthetic Routes and Yields
Method | Reagents/Conditions | Yield |
---|---|---|
Catalytic Addition | Phenol, styrene, B(CF) | 60–75% |
Ipso-Hydroxylation | Arylboronic acid, HO | 80–90% |
Industrial Protocols
Scalable production employs ipso-hydroxylation of arylboronic acids in ethanol with aqueous HO, offering high efficiency and minimal byproducts. Green chemistry principles are prioritized, with solvent recovery systems reducing environmental impact.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The phenolic group forms quinones with HO or KMnO.
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Reduction: Catalytic hydrogenation (Pd/C) saturates vinyl groups to ethyl derivatives.
Electrophilic Substitution
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Halogenation: Bromine in acetic acid yields 4-bromo derivatives.
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Nitration: HNO/HSO introduces nitro groups at the para position.
Table 3: Major Reaction Pathways
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | HO | Quinones |
Reduction | H, Pd/C | Ethyl-substituted phenols |
Nitration | HNO, HSO | Nitrophenyl derivatives |
Applications in Scientific Research
Organic Synthesis
The compound serves as a building block for conjugated polymers and dendrimers. Its rigid structure enhances thermal stability in materials science applications .
Biological Studies
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Antioxidant Activity: Scavenges free radicals via phenolic O–H groups, with IC values comparable to ascorbic acid .
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Anticancer Potential: Induces apoptosis in glioma cells by modulating Nrf2/NF-κB pathways .
Industrial Uses
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Polymer Additives: Improves UV resistance in polycarbonates.
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Resins: Cross-linking agent in epoxy formulations.
Mechanism of Action in Biological Systems
Antioxidant Pathways
Bis(2-phenylvinyl)phenol chelates metal ions (e.g., Fe) and donates hydrogen atoms, disrupting radical chain reactions . Computational docking studies suggest affinity for RECQL5 helicase, a DNA repair enzyme .
Cell Signaling Modulation
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Nrf2 Activation: Upregulates antioxidant response elements (ARE) .
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NF-κB Inhibition: Suppresses pro-inflammatory cytokine production .
Recent Advances and Future Directions
Functional Material Development
Recent studies highlight its role in organic light-emitting diodes (OLEDs), where extended conjugation improves electroluminescence efficiency .
Drug Delivery Systems
Nanoencapsulation in liposomes enhances bioavailability for anticancer applications .
Sustainable Synthesis
Photocatalytic methods using TiO nanoparticles are under investigation to reduce reliance on heavy-metal catalysts .
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